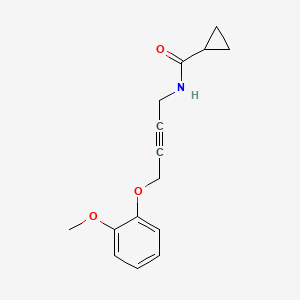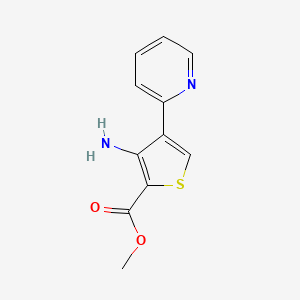![molecular formula C28H27ClFN3O3 B2568299 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride CAS No. 2097928-65-7](/img/structure/B2568299.png)
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is related to a class of compounds that are competitive inhibitors of tyrosinase . These compounds are structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are not detailed in the available resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are not detailed in the available resources .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Studies
A series of quinolone derivatives, including compounds with structural similarities to the chemical of interest, have been synthesized and evaluated for their antimicrobial properties. These studies reveal the potential of quinolone derivatives as antibacterial and antifungal agents, demonstrating significant activity against a variety of microbial strains (Patel, Patel, & Chauhan, 2007).
Antibacterial Activity
Further research into fluoroquinolone compounds has shown their effectiveness in combating bacterial infections. Novel fluoroquinolone compounds have been synthesized and evaluated for their antibacterial activity, showing promise for treating infections caused by resistant bacterial strains (Li, Lu, Yang, & Zhang, 2004).
Antitumor Activity Evaluation
Research into 7-fluoro-4-(1-piperazinyl) quinolines has explored their potential as anti-tumor agents. Studies indicate that certain derivatives exhibit promising anti-tumor activity against various human carcinoma cell lines, suggesting their utility in cancer therapy (Liu, Xue, Liu, Zhang, Peng, & Wang, 2019).
Molecular Structures and Biological Activity
The molecular structures of new ciprofloxacin derivatives have been determined, revealing insights into their antibacterial activity and potential for structural optimization. These studies contribute to the understanding of how structural variations in fluoroquinolines can impact their biological efficacy (Tomišić, Kujundžič, Bukvić Krajačić, Višnjevac, & Kojić-Prodić, 2002).
Novel Fluorescent Probes for DNA Detection
Aminated benzimidazo[1,2-a]quinolines, substituted with various nuclei, have been synthesized and characterized as potential fluorescent probes for DNA detection. These compounds offer new tools for studying DNA and may have applications in biochemistry and molecular biology (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinolin-3-yl]-(4-methoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O3.ClH/c1-34-22-9-3-19(4-10-22)28(33)25-18-30-26-12-11-23(35-2)17-24(26)27(25)32-15-13-31(14-16-32)21-7-5-20(29)6-8-21;/h3-12,17-18H,13-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLINFXDSFMIXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

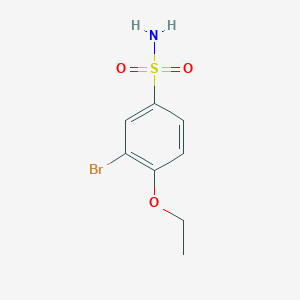

![5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568223.png)
![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2568224.png)
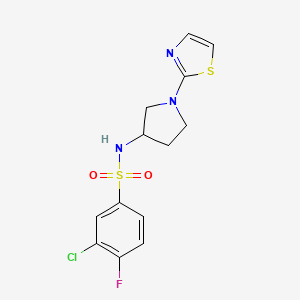
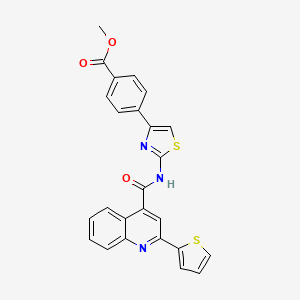
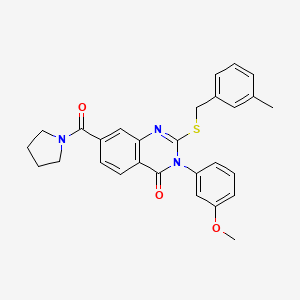
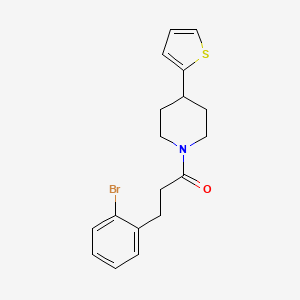
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
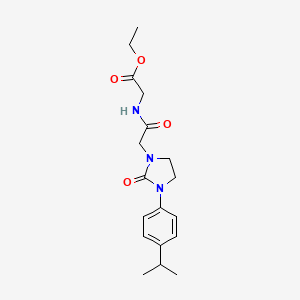
![4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2568234.png)

